4-[(2-Chlorophenyl)methoxy]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorophenyl)methoxy]butan-2-one is an organic compound that features a chlorophenyl group attached to a butanone backbone via a methoxy linkage
Preparation Methods
The synthesis of 4-[(2-Chlorophenyl)methoxy]butan-2-one typically involves the reaction of 2-chlorophenol with 4-chlorobutan-2-one in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the methoxy group is introduced to the butanone backbone . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
4-[(2-Chlorophenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, often with halogenating agents like N-bromosuccinimide (NBS).
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield phenolic derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2-Chlorophenyl)methoxy]butan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methoxy]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy and butanone groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-[(2-Chlorophenyl)methoxy]butan-2-one can be compared with similar compounds such as:
4-(4-Methoxyphenyl)butan-2-one: This compound has a methoxy group on the phenyl ring instead of a chloro group, which affects its reactivity and biological activity.
4-(2-Bromophenyl)methoxy]butan-2-one: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties due to the larger atomic size and different electronegativity.
4-(2-Chlorophenyl)butan-2-one:
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Properties
CAS No. |
90033-51-5 |
---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)6-7-14-8-10-4-2-3-5-11(10)12/h2-5H,6-8H2,1H3 |
InChI Key |
GHPYIOGLMHRMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.